Methyl 2-[4-(3-bromopropoxy)phenyl]acetate
Overview
Description
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate is a chemical compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-bromopropoxy)phenyl]acetate can be achieved through several methods. One common method involves the reaction of 4-hydroxyphenylacetic acid with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include carboxylic acids and ketones.
Scientific Research Applications
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3-bromopropoxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate is unique due to its specific structural features, such as the presence of a bromopropoxy group attached to a phenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromopropoxy group attached to a phenyl ring, which is further esterified with acetic acid. The general synthetic route involves:
- Bromination of Propyl Alcohol : 3-bromopropanol is synthesized through the reaction of propanol with bromine.
- Esterification : The brominated alcohol is reacted with methyl acetate in the presence of an acid catalyst to yield the final product.
This compound can be synthesized through various methods, which may affect its yield and purity, depending on the reaction conditions used .
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with halogen substituents have been reported to enhance activity against both gram-positive and gram-negative bacteria. The presence of the bromine atom is believed to play a crucial role in increasing the lipophilicity of the molecule, thereby enhancing membrane penetration and subsequent antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Reference |
---|---|---|---|
This compound | Moderate | Moderate | |
Related Brominated Esters | High | High |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicate that this compound exhibits selective toxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for its potential use as an anticancer agent.
Case Study: this compound in Cancer Research
In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM, while exhibiting minimal effects on normal fibroblast cells. The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Cell Signaling Pathways : It may affect pathways such as MAPK or PI3K/Akt, which are critical for cell survival and proliferation.
Properties
IUPAC Name |
methyl 2-[4-(3-bromopropoxy)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-15-12(14)9-10-3-5-11(6-4-10)16-8-2-7-13/h3-6H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJIDBYQEBHGTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445173 | |
Record name | Methyl [4-(3-bromopropoxy)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203071-48-1 | |
Record name | Methyl [4-(3-bromopropoxy)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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